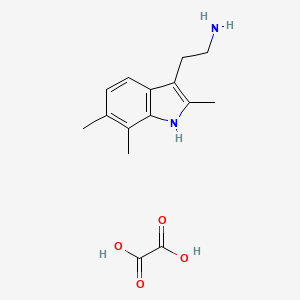

2-(2,6,7-Trimethyl-1H-indol-3-YL)ethanamine oxalate

Description

2-(2,6,7-Trimethyl-1H-indol-3-YL)ethanamine oxalate is a synthetic indole derivative characterized by three methyl groups at positions 2, 6, and 7 of the indole ring, an ethanamine side chain at position 3, and oxalic acid as a counterion. The molecular formula is C15H20N2O4, with a molecular weight of 292.33 g/mol (assuming structural similarity to 2,5,7-trimethyl variants) . The oxalate salt enhances water solubility compared to the free base, a common strategy in pharmaceutical chemistry to improve bioavailability.

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxalic acid;2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.C2H2O4/c1-8-4-5-12-11(6-7-14)10(3)15-13(12)9(8)2;3-1(4)2(5)6/h4-5,15H,6-7,14H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAJKBPLSMNEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(N2)C)CCN)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6,7-Trimethyl-1H-indol-3-YL)ethanamine oxalate typically involves the reaction of 2,6,7-trimethylindole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting ethanamine derivative is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6,7-Trimethyl-1H-indol-3-YL)ethanamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethanamine group can undergo substitution reactions with other chemical groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Overview

2-(2,6,7-Trimethyl-1H-indol-3-YL)ethanamine oxalate is a derivative of indole with significant potential in various scientific research fields. Its molecular formula is and it is recognized for its unique structural properties that contribute to its biological activities and industrial applications.

Chemistry

The compound serves as a vital building block in organic synthesis. It can be utilized in the development of more complex molecules, particularly those that require indole derivatives for their pharmacological properties. The ability to modify the indole structure allows for the exploration of new chemical entities with tailored functionalities.

Research has indicated that 2-(2,6,7-Trimethyl-1H-indol-3-YL)ethanamine oxalate exhibits various biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against pathogens such as Mycobacterium tuberculosis, suggesting potential as a novel antibacterial agent.

- Anticancer Activity : The compound has been tested against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Significant antiproliferative effects were noted, particularly against A549 cells, indicating its potential in oncology .

Anticancer Properties Study

A recent study published in July 2023 synthesized several indole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results highlighted that compounds structurally similar to 2-(2,6,7-Trimethyl-1H-indol-3-YL)ethanamine oxalate displayed significant antiproliferative activities, reinforcing its potential as an anticancer agent.

Antimicrobial Efficacy Study

Another research effort focused on the antimicrobial efficacy of indole derivatives against Mycobacterium tuberculosis. The findings suggested that these compounds could serve as promising candidates for developing new antibacterial therapies .

Mechanism of Action

The mechanism of action of 2-(2,6,7-Trimethyl-1H-indol-3-YL)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(2,6,7-Trimethyl-1H-indol-3-YL)ethanamine oxalate and related indole derivatives:

Table 1: Structural and Functional Comparison of Indole Derivatives

Key Findings from Comparative Analysis

Steric and Electronic Effects

- Methyl Substitutions : The 2,6,7-trimethyl configuration introduces significant steric hindrance compared to 2,5-dimethyl or unsubstituted tryptamine. This may reduce binding to flat aromatic receptors but enhance selectivity for hydrophobic pockets .

- Fluorine vs. In contrast, methoxy groups () donate electron density, increasing solubility but reducing blood-brain barrier penetration .

Solubility and Bioavailability

- Oxalate Salts : The oxalate counterion in the target compound and its analogs improves water solubility compared to free bases or hydrochlorides, critical for oral administration .

Biological Activity

2-(2,6,7-Trimethyl-1H-indol-3-YL)ethanamine oxalate is a derivative of indole, a significant heterocyclic compound known for its extensive biological activities. This compound has garnered attention in recent research due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

- Molecular Formula : C13H18N2C2H2O4

- Molecular Weight : 292.33 g/mol

- CAS Number : 1177345-45-7

The compound features a trimethylated indole structure which is crucial for its biological activity. The oxalate salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

The biological activity of 2-(2,6,7-trimethyl-1H-indol-3-YL)ethanamine oxalate is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound binds to various receptors and enzymes, modulating their activity.

- Cell Proliferation : It may inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2,6,7-trimethyl-1H-indol-3-YL)ethanamine oxalate exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.98 μg/mL against Staphylococcus aureus (MRSA), indicating potent antibacterial activity .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-(2,6,7-trimethyl-1H-indol-3-YL)ethanamine | 0.98 | MRSA |

| Indolylquinazolinone 3k | 3.90 | S. aureus ATCC 25923 |

| Indolylquinazolinone 3k | <1 | S. aureus ATCC 43300 |

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Findings : Significant inhibition of cell growth was observed, particularly in rapidly dividing A549 cells compared to non-tumor fibroblasts .

Case Studies

- Study on Anticancer Properties : In a study published in July 2023, several indole derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. The results indicated that compounds with similar structures to 2-(2,6,7-trimethyl-1H-indol-3-YL)ethanamine oxalate displayed significant antiproliferative activities .

- Antimicrobial Efficacy : Another study highlighted the effectiveness of indole derivatives against Mycobacterium tuberculosis, demonstrating their potential as novel antibacterial agents.

Q & A

Q. How can the synthesis of 2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine oxalate be optimized for improved yield?

Methodological Answer:

- Utilize the Bischler-Napieralski reaction for indole ring formation, as demonstrated in the synthesis of structurally similar isoquinoline derivatives .

- Optimize condensation steps by varying reaction temperatures (e.g., reflux in acetic acid) and stoichiometric ratios of precursors (e.g., 3-formylindole derivatives and amines) .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm indole substitution patterns and oxalate salt formation. Compare chemical shifts with tryptamine analogs (e.g., 3-indoleethylamine) .

- UV/Vis : Analyze λmax near 220 nm to detect indole chromophore absorption .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular weight (C12H17NO·C2H2O4, MW 191.28) .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

- Store the compound at -20°C in anhydrous conditions to prevent oxalate degradation .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, low resolution) be resolved during structural analysis?

Methodological Answer:

- Use SHELXL for small-molecule refinement, leveraging its robustness in handling twinned data and high-resolution constraints .

- Compare unit cell parameters with structurally related indole derivatives (e.g., 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine, PDB entry 9LI) to validate packing motifs .

Q. What strategies address discrepancies in biological activity assays (e.g., NMDA receptor inhibition)?

Methodological Answer:

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

Q. What advanced NMR techniques elucidate dynamic molecular interactions in solution?

Methodological Answer:

- Perform --HSQC to study hydrogen bonding between the oxalate counterion and indole NH groups .

- Use NOESY to analyze spatial proximity of methyl groups (2,6,7-trimethyl substituents) and confirm conformational rigidity .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to minimize off-target effects?

Methodological Answer:

Q. What statistical approaches reconcile contradictory results in receptor binding assays?

Methodological Answer:

- Apply mixed-effects models to account for inter-experimental variability (e.g., plate-to-plate differences in radioligand assays) .

- Perform meta-analysis of replicates using Bayesian inference to quantify uncertainty in IC50 values .

Synthesis & Purification Challenges

Q. Why might coupling reactions yield undesired byproducts, and how can this be mitigated?

Methodological Answer:

- Byproducts may arise from over-alkylation at the indole nitrogen. Use protective groups (e.g., Boc) during amine coupling steps .

- Optimize reaction pH (e.g., buffered conditions at pH 7–8) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.